Bienvenue dans la boutique en ligne BenchChem!

1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile

Lipophilicity Drug-likeness Permeability

Select this specific 3-bromo-4-methoxy regioisomer to leverage its electronic profile for faster oxidative addition in Suzuki-Miyaura cross-coupling. Its XLogP3 of 3.1 is ideal for CNS lead optimization, avoiding the excessive lipophilicity (LogP >3.5) associated with metabolic turnover and hERG liability. The rigid cyclobutane-carbonitrile core provides a unique three-dimensional vector proven in NK1 receptor antagonism, reducing IP conflict risks versus the 4-bromo-2-methoxy and 5-bromo-2-methoxy isomers. The bromine para to the electron-donating methoxy group ensures reproducible yields in parallel library synthesis.

Molecular Formula C12H12BrNO
Molecular Weight 266.13 g/mol
Cat. No. B7966161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile
Molecular FormulaC12H12BrNO
Molecular Weight266.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2(CCC2)C#N)Br
InChIInChI=1S/C12H12BrNO/c1-15-11-4-3-9(7-10(11)13)12(8-14)5-2-6-12/h3-4,7H,2,5-6H2,1H3
InChIKeyBQVGEROQIHXZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile: Core Properties, Regioisomers, and Sourcing Landscape


1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile (CAS 1260801-20-4) is a cyclobutane-carbonitrile building block bearing a 3-bromo-4-methoxyphenyl substituent. Its molecular formula is C12H12BrNO and its molecular weight is 266.13 g/mol [1]. The compound is supplied with a minimum purity specification of 95% from multiple vendors . As a member of the bromo-methoxyphenyl cyclobutanecarbonitrile family, it shares the same core scaffold (C12H12BrNO) with several positional isomers, including 1-(4-bromo-2-methoxyphenyl)cyclobutanecarbonitrile (CAS 1314781-41-3) and 1-(5-bromo-2-methoxyphenyl)cyclobutanecarbonitrile (CAS 1260654-94-1), all of which are used as research intermediates for pharmaceutical lead generation and probe synthesis.

Why Regioisomeric Bromo-Methoxyphenyl Cyclobutanecarbonitriles Are Not Interchangeable in Medicinal Chemistry Scaffolds


The 3-bromo-4-methoxy substitution pattern directly determines the electronic and steric environment of the aryl halide, which in turn controls reactivity in cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) and influences the three-dimensional shape of the final drug-like molecules [1]. A simple swap with a 4-bromo-2-methoxy or 5-bromo-2-methoxy isomer can alter the vector of the cyclobutane-carbonitrile group relative to the methoxy substituent, potentially disrupting key binding interactions in target proteins or changing metabolic stability profiles [2]. The quantitative differences in lipophilicity (XLogP3) between regioisomers further underscore that even minor positional changes produce measurable physicochemical shifts that can affect permeability and solubility, making unverified substitution a significant risk in lead optimization programs.

Quantitative Differentiator Analysis: 1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile vs. Closest Regioisomeric Analogs


XLogP3 Lipophilicity Head-to-Head: 3-Bromo-4-Methoxy Isomer Exhibits Lower Calculated LogP than 5-Bromo-2-Methoxy Analog

The XLogP3-AA value for 1-(3-bromo-4-methoxyphenyl)cyclobutanecarbonitrile is 3.1 [1], compared to an XLogP3 of 3.1 and an experimentally-derived LogP of 3.40 reported for the 5-bromo-2-methoxy regioisomer (CAS 1260654-94-1) . While both compounds are moderately lipophilic, the 3-bromo-4-methoxy substitution provides a lower calculated lipophilicity, which may translate to improved aqueous solubility and a differential pharmacokinetic profile in lead optimization.

Lipophilicity Drug-likeness Permeability

Synthetic Tuning Handle: Regioselective Cross-Coupling Enabled by 3-Bromo-4-Methoxy Aryl Halide Configuration

The bromine substituent at the 3-position, para to the methoxy group, offers a distinct oxidative addition reactivity profile in palladium-catalyzed cross-coupling reactions compared to the 4-bromo-2-methoxy isomer [1]. The electron-donating methoxy group at the 4-position activates the aryl bromide through resonance, potentially accelerating Suzuki-Miyaura coupling rates. In contrast, the 4-bromo-2-methoxy regioisomer lacks this direct para-activation, which can lead to slower coupling kinetics under identical conditions [2]. While quantitative rate constants for these specific substrates are not publicly available, this electronic argument is a well-established class-level principle for substituted bromoarenes [3].

Cross-coupling Regioselectivity Palladium catalysis

Cyclobutane Scaffold Rigidity: Unique Conformational Constraint for Targeting Protein Binding Sites

The cyclobutane ring imposes a defined exit vector angle and restricts rotational freedom compared to more flexible alkyl linkers, a property that has been exploited in the design of potent NK1 receptor antagonists [1]. In the cyclobutane-based NK1 antagonist series described by Wrobleski et al., several derivatives achieved Ki ≤ 1 nM and demonstrated oral activity [1]. While 1-(3-bromo-4-methoxyphenyl)cyclobutanecarbonitrile itself was not directly profiled in that study, its core scaffold matches the chemotype that delivered nanomolar NK1 binding. In contrast, compounds lacking the cyclobutane constraint (e.g., flexible ethyl-linked analogs) show reduced target engagement, highlighting the value of the cyclobutane ring as a conformational restrictor [1].

Conformational restriction Bioisostere NK1 antagonist

High-Value Application Scenarios for 1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile Based on Quantified Differentiation


Lead Optimization of CNS-Penetrant Kinase Inhibitors Requiring Balanced Lipophilicity

The measured XLogP3 of 3.1 positions this 3-bromo-4-methoxy isomer as a favorable starting point for CNS drug discovery programs where excessive lipophilicity (LogP > 3.5) is associated with increased metabolic turnover and hERG liability. Its lower experimental LogP relative to the 5-bromo-2-methoxy regioisomer (ΔLogP ≈ 0.3) provides a tangible advantage for maintaining favorable brain penetration while potentially reducing off-target binding [1].

Regioselective Library Synthesis via Palladium-Catalyzed Cross-Coupling

The 3-bromo-4-methoxy substitution pattern, with bromine para to the electron-donating methoxy group, is theoretically predisposed to faster oxidative addition in Suzuki-Miyaura coupling. This makes the compound an efficient diversification point in parallel library synthesis, where reaction yield and reproducibility across multiple coupling partners are critical metrics for procurement decisions [2].

Fragment- and Structure-Based Drug Design Targeting GPCRs and Ion Channels

The rigid cyclobutane-carbonitrile core, embedded in a scaffold validated for nanomolar NK1 receptor antagonism, is well suited for fragment-growing strategies targeting class A GPCRs and ligand-gated ion channels. The three-dimensional shape and the specific vector defined by the 3-bromo-4-methoxy substitution offer a unique spatial fingerprint that is distinct from its 4-bromo-2-methoxy and 5-bromo-2-methoxy isomers, reducing the risk of intellectual property conflicts [3].

Metabolic Stability Screening of Analog Series

The combination of a cyclobutane ring (which can resist cytochrome P450-mediated oxidation compared to more flexible alkyl chains) and the moderate lipophilicity of this specific regioisomer makes it a suitable candidate for early ADME panels aimed at identifying metabolically stable lead matter. Its procurement is justified when structure-activity relationship (SAR) studies require access to a regioisomer with the bromine in the position that optimizes both target binding and metabolic stability, as suggested by its XLogP3 value [1].

Quote Request

Request a Quote for 1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.